molecular formula C21H20BrN3O2S2 B2818105 N-(4-bromophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide CAS No. 401828-12-4

N-(4-bromophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide

Cat. No.: B2818105
CAS No.: 401828-12-4
M. Wt: 490.43
InChI Key: NNLDVNOZDFFTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H20BrN3O2S2 and its molecular weight is 490.43. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibitors

Compounds with structural similarities, particularly those containing pyrimidine derivatives, have been explored for their inhibitory activities against critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are targets in cancer therapy due to their role in DNA synthesis. For instance, a study by Gangjee et al. (2008) synthesized compounds as potential dual TS and DHFR inhibitors, highlighting the therapeutic potential of such molecules in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Analysis

Another aspect of scientific research involving such compounds is the investigation of their crystal structures, which provides insights into their conformation and potential interactions with biological targets. Studies like the one conducted by Subasri et al. (2016) focus on detailing the crystal structures of related pyrimidine derivatives, contributing to a better understanding of their chemical behavior and potential for drug design (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Antimicrobial and Antituberculosis Activities

The antimicrobial and antituberculosis properties of pyrimidine-incorporated compounds have also been a subject of research. For example, Soni and Patel (2017) explored the synthesis of isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activity, which suggests the potential application of such compounds in treating infectious diseases (Soni & Patel, 2017).

Novel Synthesis Approaches

Research in this field also encompasses the development of new synthetic routes and derivatives of pyrimidine. For instance, Alshahrani et al. (2018) reported on the synthesis of new pyrimidine selanyl derivatives, showcasing the versatility of pyrimidine chemistry and its adaptability in creating diverse biologically active molecules (Alshahrani, Gobouri, Alshanbari, Ahmed, & Abdel‐Hafez, 2018).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2S2/c1-2-11-25-20(27)18-15-5-3-4-6-16(15)29-19(18)24-21(25)28-12-17(26)23-14-9-7-13(22)8-10-14/h2,7-10H,1,3-6,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLDVNOZDFFTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Br)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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